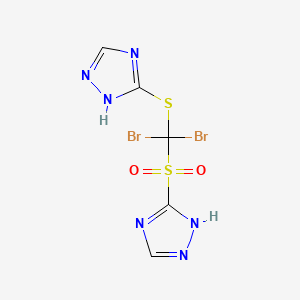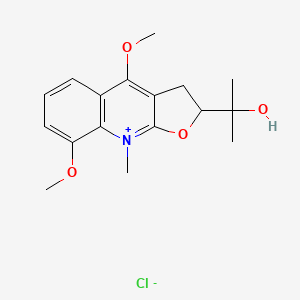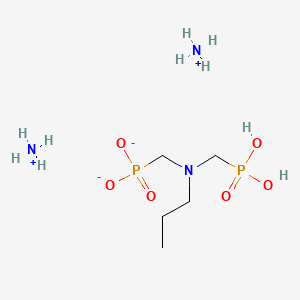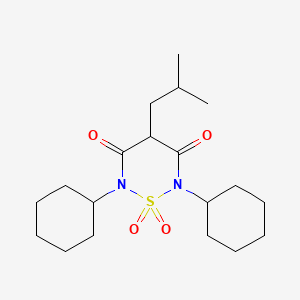
3-((Dibromo(1H-1,2,4-triazol-3-ylsulphonyl)methyl)thio)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Dibromo(1H-1,2,4-triazol-3-ylsulphonyl)methyl)thio)-1H-1,2,4-triazole is a complex organic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by the presence of two triazole rings, a sulfonyl group, and dibromo substituents. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Dibromo(1H-1,2,4-triazol-3-ylsulphonyl)methyl)thio)-1H-1,2,4-triazole typically involves multi-step synthetic routes. One common method involves the reaction of 1H-1,2,4-triazole with dibromo compounds under controlled conditions. The reaction is often catalyzed by acids such as TsOH (p-toluenesulfonic acid) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-((Dibromo(1H-1,2,4-triazol-3-ylsulphonyl)methyl)thio)-1H-1,2,4-triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced forms.
Substitution: The dibromo groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have significant implications in different scientific and industrial applications .
Applications De Recherche Scientifique
3-((Dibromo(1H-1,2,4-triazol-3-ylsulphonyl)methyl)thio)-1H-1,2,4-triazole has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-((Dibromo(1H-1,2,4-triazol-3-ylsulphonyl)methyl)thio)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in inhibiting microbial growth and modulating immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A simpler analog with a wide range of applications in pharmaceuticals and agrochemicals.
3-Nitro-1H-1,2,4-triazole: Known for its energetic properties and use in propellants.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Used in coordination chemistry and materials science.
Uniqueness
3-((Dibromo(1H-1,2,4-triazol-3-ylsulphonyl)methyl)thio)-1H-1,2,4-triazole is unique due to its dibromo substituents and sulfonyl group, which impart distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications, distinguishing it from other triazole derivatives .
Propriétés
Numéro CAS |
93841-30-6 |
|---|---|
Formule moléculaire |
C5H4Br2N6O2S2 |
Poids moléculaire |
404.1 g/mol |
Nom IUPAC |
5-[dibromo(1H-1,2,4-triazol-5-ylsulfonyl)methyl]sulfanyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C5H4Br2N6O2S2/c6-5(7,16-3-8-1-10-12-3)17(14,15)4-9-2-11-13-4/h1-2H,(H,8,10,12)(H,9,11,13) |
Clé InChI |
WCKNZCVNPCVIPD-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC(=N1)SC(S(=O)(=O)C2=NC=NN2)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1,3,3-Trimethyl-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3H-indolium dihydrogen phosphate](/img/structure/B12693198.png)
